molecular formula C15H12ClN5O2S2 B11391740 1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11391740
M. Wt: 393.9 g/mol
InChI Key: WAYJENLRYUETDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylsulfanyl group, and a thiadiazole ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiadiazole ring, followed by the introduction of the ethylsulfanyl group. The chlorophenyl group is then attached, and the final step involves the formation of the pyridazine ring. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique functional groups can target specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The ethylsulfanyl and thiadiazole groups play a crucial role in these interactions, as they can form hydrogen bonds or engage in hydrophobic interactions with target molecules .

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C15H12ClN5O2S2

Molecular Weight

393.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C15H12ClN5O2S2/c1-2-24-15-19-18-14(25-15)17-13(23)12-11(22)7-8-21(20-12)10-5-3-9(16)4-6-10/h3-8H,2H2,1H3,(H,17,18,23)

InChI Key

WAYJENLRYUETDB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.